molecular formula C15H23NO2 B13923351 Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine

Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine

Cat. No.: B13923351
M. Wt: 249.35 g/mol
InChI Key: WXPAFZOITHHWKA-UHFFFAOYSA-N
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Description

Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine is an organic compound with the molecular formula C15H23NO2. It is characterized by the presence of a cyclopropylmethyl group attached to a 3,4-dimethoxyphenyl-propylamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine typically involves the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.

    Attachment to the Phenyl Group: The cyclopropylmethyl group is then attached to the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction.

    Formation of the Propylamine Chain: The final step involves the formation of the propylamine chain through a reductive amination reaction, where the amine group is introduced.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    Cyclopropylmethylamine: Similar structure but lacks the 3,4-dimethoxyphenyl group.

    3,4-Dimethoxyphenylpropylamine: Similar structure but lacks the cyclopropylmethyl group.

    Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-ethyl]amine: Similar structure but with an ethyl chain instead of a propyl chain.

Uniqueness: Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine is unique due to the combination of the cyclopropylmethyl group and the 3,4-dimethoxyphenyl-propylamine structure. This unique combination imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-(3,4-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C15H23NO2/c1-11(16-10-12-4-5-12)8-13-6-7-14(17-2)15(9-13)18-3/h6-7,9,11-12,16H,4-5,8,10H2,1-3H3

InChI Key

WXPAFZOITHHWKA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NCC2CC2

Origin of Product

United States

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